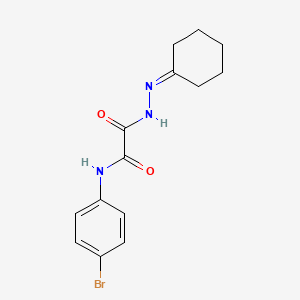
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BPHA is a hydrazine derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to possess several interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of enzyme activity and protein function. N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in lab experiments include its high yield of synthesis, its unique chemical structure, and its potential as a therapeutic agent for the treatment of cancer and other diseases. The limitations of using N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, including the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, the study of its mechanism of action and potential side effects, and the synthesis of novel materials with unique properties using N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide as a precursor. Additionally, the development of new synthesis methods for N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide may also be an area of future research.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with cyclohexylidenehydrazine, followed by the addition of acetic anhydride and sodium acetate. Another method involves the reaction of 4-bromobenzaldehyde with cyclohexylidenehydrazine, followed by the addition of acetic acid and acetic anhydride. Both of these methods have been shown to produce high yields of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases. In biochemistry, N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been studied for its potential as a tool for the study of enzyme activity and protein function. In materials science, N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been investigated for its potential as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-N'-(cyclohexylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-10-6-8-11(9-7-10)16-13(19)14(20)18-17-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKRFABIBOXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)
![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)
![{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5148213.png)
![2-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5148223.png)

![ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5148227.png)
![2'-amino-7'-methyl-5-nitro-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B5148229.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide](/img/structure/B5148230.png)

![2-[(2,6-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5148246.png)



![5,5-dimethyl-3-{[3-(4-morpholinyl)propyl]amino}-2-cyclohexen-1-one](/img/structure/B5148274.png)